Desloratadine-d1 N-Oxide is a derivative of Desloratadine, a well-known tricyclic antihistamine primarily used to treat allergic conditions. This compound is characterized by the presence of a deuterium atom, which is often used in research to trace metabolic pathways or to study the pharmacokinetics of drugs. Desloratadine itself is recognized for its selective antagonistic action on the H1 histamine receptor, providing relief from allergy symptoms without significant sedation.
Desloratadine-d1 N-Oxide can be synthesized from Desloratadine, which is derived from Loratadine, an antihistamine that is commonly prescribed for allergic rhinitis and chronic urticaria. The N-Oxide form represents an oxidized variant of the parent compound, making it an important subject in pharmaceutical studies and analytical chemistry.
Desloratadine-d1 N-Oxide falls under the category of pharmaceutical compounds and is classified as an antihistamine. Its specific classification as a stable isotope derivative allows it to be utilized in various scientific applications, particularly in pharmacological research.
The synthesis of Desloratadine-d1 N-Oxide typically involves the oxidation of Desloratadine using reagents that facilitate the introduction of an oxygen atom at the nitrogen position of the molecule. Common methods include:
The synthesis process may require careful control of temperature and reaction time to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and isolate the desired product.
Desloratadine-d1 N-Oxide has a molecular formula of C19H18DClN2O, with a molecular weight of 327.83 g/mol. The structure features a tricyclic core typical of antihistamines, with specific modifications at the nitrogen atom due to its N-Oxide status.
The presence of deuterium (D) instead of hydrogen (H) affects its isotopic properties, which can be crucial in studies involving drug metabolism and pharmacokinetics.
Desloratadine-d1 N-Oxide can participate in various chemical reactions typical for N-Oxides, such as:
These reactions are often studied in controlled environments to understand their kinetics and mechanisms, contributing valuable data to medicinal chemistry.
Desloratadine-d1 N-Oxide functions similarly to its parent compound by antagonizing H1 histamine receptors. This action inhibits the physiological effects of histamine, thereby alleviating allergy symptoms such as itching, sneezing, and runny nose.
Research indicates that while Desloratadine-d1 N-Oxide retains antihistaminic properties, its altered structure may influence its binding affinity and efficacy compared to non-labeled forms. Studies on isotopically labeled compounds often reveal insights into metabolic pathways and receptor interactions.
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide further insights into its physical and chemical properties.
Desloratadine-d1 N-Oxide serves multiple roles in scientific research:
Desloratadine-d1 N-Oxide is a deuterated derivative of the known metabolite Desloratadine N-Oxide (CAS 169253-26-3), where one hydrogen atom at the 5-position of the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine system is replaced by deuterium ( [4] [9]). Its molecular formula is C₁₉H₁₈DClN₂O, with a molecular weight of 327.83 g/mol, distinguishing it from the non-deuterated analogue (C₁₉H₁₉ClN₂O, 326.82 g/mol) through precise mass spectrometry [5] [8]. The core structure maintains the 8-chloro-11-(4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine scaffold, with the N-oxide functionality confirmed at the pyridine nitrogen (N⁺–O⁻) and deuterium incorporation at a specific carbon position [3] [9]. This selective deuteration minimizes structural perturbation while creating a distinct mass spectral signature.
Critical to its identification is differentiation from potential isomeric impurities, including positional isomers (e.g., 8-dechloro-7-chloro or 8-dechloro-10-chloro variants), oxidation products (e.g., 3-hydroxydesloratadine), and regioisomeric N-oxides. These are resolved using hyphenated techniques:
Table 1: Key Spectroscopic Identifiers for Desloratadine-d1 N-Oxide
Technique | Characteristic Feature | Differentiation from Non-Deuterated Analog |
---|---|---|
Mass Spectrometry | m/z 327.83 [M]⁺ | +1.01 Da shift from Desloratadine N-Oxide (326.82) |
¹H-NMR | Absence of H-5 signal | Corresponding singlet at ~7.5 ppm missing |
¹³C-NMR | C-5 triplet (J₈₈ = 25 Hz) | Characteristic triplet vs. singlet for C-5 |
IR Spectroscopy | N-O stretch at 1250–1280 cm⁻¹ | Matches N-oxide functionality, unaffected by deuteration |
Desloratadine-d1 N-Oxide exhibits solubility in polar organic solvents (methanol, acetonitrile, DMSO) but limited aqueous solubility (<0.1 mg/mL), consistent with its hydrophobic tricyclic framework [4] [8]. Its logP (calculated) is ~3.2, indicating moderate lipophilicity, marginally reduced versus desloratadine (logP ~3.5) due to the polar N-oxide group [9]. Stability studies under forced degradation conditions reveal:
The deuterium label does not significantly alter bulk physicochemical behavior versus the non-deuterated N-oxide, but mass differences enable unambiguous tracking in complex matrices. Primary degradation pathways involve N-oxide reduction (regenerating desloratadine-d1) and ring hydroxylation, identified via LC-MS in stability-indicating methods [9].
Table 2: Physicochemical Properties of Desloratadine-d1 N-Oxide
Property | Value/Characteristic | Analytical Method |
---|---|---|
Appearance | White to off-white solid | Visual inspection |
Melting Point | 195–198°C (decomp.) | Differential Scanning Calorimetry |
Solubility (25°C) | DMSO: >50 mg/mL; Water: <0.1 mg/mL | Equilibrium solubility (HPLC-UV) |
logD (pH 7.4) | 2.8–3.0 | Shake-flask method |
pKa | Pyridine N-oxide: ~4.5; Piperidine: ~9.0 | Potentiometric titration |
Hyroscopicity | Low (<0.5% weight gain at 80% RH) | Dynamic Vapor Sorption |
Deuterium (²H) incorporation at the 5-position serves as a stable isotopic tracer, enabling precise tracking of Desloratadine N-Oxide formation in vivo without altering its biochemical recognition. This is critical because:
Pharmacogenomic applications exploit this labeling: 2% of Caucasians and 18% of Africans are poor metabolizers of desloratadine due to UGT2B10 polymorphisms, leading to 3-fold higher plasma concentrations and prolonged half-life (89h vs. 27h). Desloratadine-d1 N-Oxide facilitates studies on whether N-oxidation compensates for impaired glucuronidation in these populations [6] [9].
Table 3: Applications of Desloratadine-d1 N-Oxide in Drug Development
Application | Purpose | Key Advantage |
---|---|---|
Metabolic Stability Assays | Quantify N-oxide formation in liver microsomes | Distinguishes N-oxidation from competing CYP3A4/UGT pathways |
Drug-Drug Interaction Studies | Assess inhibition/induction of FMO enzymes | Avoids interference from endogenous compounds |
Absorption/Distribution Studies | Trace tissue distribution of N-oxide metabolite | Differentiates metabolite from parent drug without specific antibodies |
Excretion Balance Studies | Quantify renal vs. fecal elimination of N-oxide | Enables simultaneous detection of deuterated and non-deuterated forms |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7